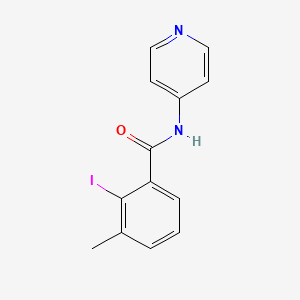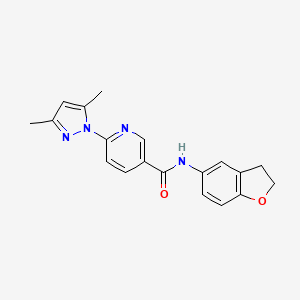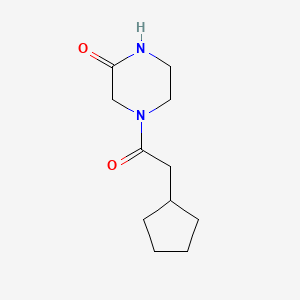
4-(3-Cyclohexylpropanoyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Cyclohexylpropanoyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a cyclohexyl group attached to a propanoyl moiety, which is further linked to a piperazin-2-one ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Cyclohexylpropanoyl)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also be used to synthesize this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, asymmetric catalytic methodologies have been developed to prepare piperazin-2-ones with high stereoselectivity . These methods are particularly suited for large-scale production due to their economic and environmental benefits.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Cyclohexylpropanoyl)piperazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form corresponding ketones or carboxylic acids. Reduction reactions can convert it into alcohols or amines. Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Catalysts such as palladium and iridium are often employed in hydrogenation reactions . Reaction conditions typically involve controlled temperatures and pressures to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For instance, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4-(3-Cyclohexylpropanoyl)piperazin-2-one has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the development of bioactive compounds with potential therapeutic properties. In medicine, piperazine derivatives are explored for their antimicrobial, anti-inflammatory, and antitumor activities . Additionally, this compound finds applications in the pharmaceutical industry as an intermediate in drug synthesis .
Mechanism of Action
The mechanism of action of 4-(3-Cyclohexylpropanoyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, piperazine derivatives are known to inhibit certain kinases and proteases, which play crucial roles in cell signaling and metabolism . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-(3-Cyclohexylpropanoyl)piperazin-2-one can be compared with other piperazine derivatives to highlight its uniqueness. Similar compounds include 1-(2-Phenylethyl)piperazin-2-one and 1-(3,5-Dimethylbenzyl)piperazin-2-one . These compounds share the piperazine core structure but differ in their substituents, which can influence their chemical properties and biological activities. The presence of the cyclohexylpropanoyl group in this compound imparts distinct steric and electronic effects, making it a valuable compound for specific research applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it an important subject for research in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, mechanism of action, and comparison with similar compounds can provide valuable insights for future studies and applications.
Properties
IUPAC Name |
4-(3-cyclohexylpropanoyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c16-12-10-15(9-8-14-12)13(17)7-6-11-4-2-1-3-5-11/h11H,1-10H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMPMTNUVOFBOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B7483738.png)


![4-[2-(1-Adamantyl)acetyl]piperazin-2-one](/img/structure/B7483750.png)
![4-[2-(3,4-Dimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7483754.png)


![4-[2-(4-Fluorophenyl)acetyl]piperazin-2-one](/img/structure/B7483768.png)

![N-(2-tert-butyl-1,3-benzoxazol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7483783.png)
![N-[(2-fluorophenyl)methyl]-3-hydroxy-N-methylbenzamide](/img/structure/B7483799.png)

